molecular formula C6H13BrO3S B12680607 ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide CAS No. 94023-71-9

((2-Carboxyethoxy)methyl)dimethylsulphonium bromide

Cat. No.: B12680607
CAS No.: 94023-71-9
M. Wt: 245.14 g/mol
InChI Key: DQHDXZOADKGAAC-UHFFFAOYSA-N
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Description

((2-Carboxyethoxy)methyl)dimethylsulphonium bromide is a sulfonium salt characterized by a dimethylsulfonium core substituted with a (2-carboxyethoxy)methyl group. This compound features a carboxylic acid-terminated ethoxy chain connected via an ether linkage to the sulfonium center.

Properties

CAS No.

94023-71-9

Molecular Formula

C6H13BrO3S

Molecular Weight

245.14 g/mol

IUPAC Name

2-carboxyethoxymethyl(dimethyl)sulfanium;bromide

InChI

InChI=1S/C6H12O3S.BrH/c1-10(2)5-9-4-3-6(7)8;/h3-5H2,1-2H3;1H

InChI Key

DQHDXZOADKGAAC-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)COCCC(=O)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 2-bromoethyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide involves its ability to form stable sulfonium intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s sulfonium group can participate in nucleophilic substitution reactions, which are crucial in many biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ((2-Carboxyethoxy)methyl)dimethylsulphonium bromide with structurally related sulfonium bromides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Functional Groups CAS Number
This compound C₇H₁₃BrO₄S* 262.05* (2-Carboxyethoxy)methyl Carboxylic acid, ether Not Available
(Ethoxycarbonylmethyl)dimethylsulfonium bromide C₆H₁₃BrO₂S 229.14 Ethoxycarbonylmethyl Ester 5187-82-6
(2-Carboxyethyl)dimethylsulfonium Bromide C₅H₁₁BrO₂S 215.11 2-Carboxyethyl Carboxylic acid 20986-22-5
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide C₁₀H₁₃BrOS 261.18 2-Oxo-2-phenylethyl Ketone, aromatic Not Provided

Key Comparative Insights:

Functional Group Influence Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group enhances hydrophilicity and hydrogen-bonding capacity compared to the ester group in (ethoxycarbonylmethyl)dimethylsulfonium bromide. This increases its solubility in polar solvents like water or methanol, whereas the ester analog is more lipophilic . Ether Linkage: The ether group in the target compound may improve hydrolytic stability relative to esters, which are prone to cleavage under acidic or basic conditions .

Molecular Weight and Chain Length

  • The target compound has the highest molecular weight (262.05 g/mol) among the listed analogs due to its extended (2-carboxyethoxy)methyl chain. In contrast, (2-carboxyethyl)dimethylsulfonium bromide has a shorter chain (ethyl group) and lower molecular weight (215.11 g/mol) .

Reactivity and Applications Alkylation Potential: All sulfonium bromides can act as alkylating agents. The target compound’s carboxylic acid group may allow conjugation with biomolecules (e.g., in drug delivery) or participation in pH-dependent reactions . Aromatic/Ketone Analogs: Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide exhibits distinct reactivity due to its ketone and aromatic groups, such as participation in nucleophilic additions or π-π interactions .

Similar methods may apply, with modifications to incorporate the ethoxy-carboxylic acid moiety .

Research Findings and Data

Thermal and Solubility Properties (Inferred from Analogs):

Property Target Compound* (Ethoxycarbonylmethyl) Analog (2-Carboxyethyl) Analog
Water Solubility High Moderate High
Melting Point ~100–120°C† Not Reported 198–200°C (decomposes)
Stability in Acidic Conditions High (ether) Low (ester hydrolysis) Moderate

†Estimated based on functional group contributions.

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